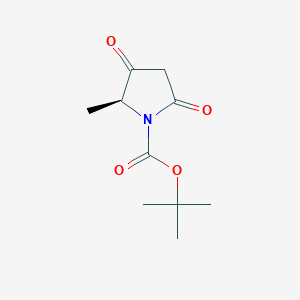

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is a chiral compound often used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is notable for its use in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, often a protected amino acid or a similar chiral building block.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in a Mitsunobu reaction.

Protection and Deprotection: Protecting groups, such as tert-butyl, are introduced to protect functional groups during the synthesis. These groups are later removed under specific conditions, such as acidic or basic hydrolysis.

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized

Actividad Biológica

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is a chiral compound derived from pyrrolidine, notable for its applications in organic synthesis and potential biological activities. Its unique structure allows it to be a precursor for various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 890709-66-7

- Synonyms : tert-Butyl (S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets.

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine have shown potential as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives can inhibit Acetyl-CoA Carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer cell proliferation .

- Anticancer Properties : The compound's ability to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells suggests a potential role in cancer therapy. Compounds that disrupt normal mitotic processes can lead to cell death in rapidly dividing cancer cells .

- Antibacterial Activity : Some derivatives of pyrrolidine have exhibited antibacterial properties against specific strains of bacteria, although the direct antibacterial activity of (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine has not been extensively documented .

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

A study explored the effects of heterobivalent inhibitors targeting ACC, revealing that compounds with structural similarities to (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine exhibited significant inhibitory effects on ACC activity. The study highlighted the relationship between drug-target residence time and post-antibiotic effects (PAE), providing insights into the compound's potential as an antibacterial agent .

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that compounds derived from pyrrolidine structures could induce multipolarity in human cancer cells with amplified centrosomes. This effect was attributed to their ability to interfere with mitotic spindle formation, leading to increased cell death rates in treated cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSMICXDWTYCA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724905 | |

| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890709-66-7 | |

| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.